6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of a pyrimidine derivative with a dichloromethylating agent. One common method is the reaction of a pyrimidine-4-one with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the dichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.
Scientific Research Applications
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by binding to pyrimidine bases, thereby preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar dichloromethyl functionality.
1-dichloromethylisoquinoline: Another heterocyclic compound with a dichloromethyl group.
Uniqueness
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its combination of a dichloromethyl group and a sulfanylidene moiety within a pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
6096-22-6 |
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Molecular Formula |
C5H4Cl2N2OS |
Molecular Weight |
211.07 g/mol |
IUPAC Name |
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) |
InChI Key |
QCZHHBNOKBOIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(Cl)Cl |
Origin of Product |
United States |
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